molecular formula C7H3F3N2O4 B14068100 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid

5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid

Cat. No.: B14068100
M. Wt: 236.10 g/mol
InChI Key: PVZRVUDBJFHAHY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C7H3F3N2O4 and a molecular weight of 236.1 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group and two carboxylic acid groups. It is a white crystalline solid that is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce pyrazine-2,3-dimethanol .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H3F3N2O4

Molecular Weight

236.10 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazine-2,3-dicarboxylic acid

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)2-1-11-3(5(13)14)4(12-2)6(15)16/h1H,(H,13,14)(H,15,16)

InChI Key

PVZRVUDBJFHAHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(F)(F)F

Origin of Product

United States

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